6-oxo-1-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
6-oxo-1-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridazine ring, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic substitution reaction using a phenyl halide.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-oxo-1-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring and phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated phenyl compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-oxo-1-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-oxo-1-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-1-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- 3,3′-(7-hydroxy-4-methyl-2-oxo-2H-chromene-6,8-diyl)bis(4-formyl-1H-pyrazole-1-carbothioamide)
- 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H15F3N4O3 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-oxo-1-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15F3N4O3/c21-20(22,23)13-6-8-15(9-7-13)24-17(28)12-27-18(29)11-10-16(26-27)19(30)25-14-4-2-1-3-5-14/h1-11H,12H2,(H,24,28)(H,25,30) |
InChI Key |
MYJHOQXSXZGAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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